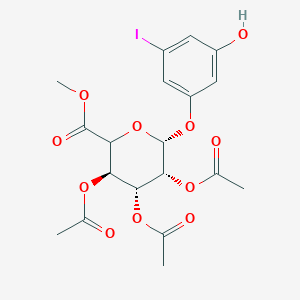
8-Nitroguanine-4,8-13C2-7-15N, technical grade-50per cent Purity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Nitroguanine-4,8-13C2-7-15N, technical grade-50 per cent Purity: is a modified form of guanine, a nucleobase found in DNA and RNA. This compound is labeled with isotopes of carbon-13 and nitrogen-15, making it useful for various scientific studies, particularly in understanding DNA damage and mutagenesis. The nitro group at the 8th position of guanine introduces unique chemical properties that are significant in biochemical and molecular biology research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitroguanine-4,8-13C2-7-15N typically involves the nitration of guanine. The process begins with the isotopic labeling of guanine at the desired positions. This is followed by the introduction of a nitro group at the 8th position. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and precise control of reaction conditions to maintain the purity and yield of the product. The technical grade of 50 per cent purity indicates that the compound is suitable for research purposes but may contain some impurities that do not significantly affect its intended use.
化学反应分析
Types of Reactions
Oxidation: 8-Nitroguanine can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium dithionite.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Various oxidized guanine derivatives.
Reduction: 8-Aminoguanine.
Substitution: Substituted guanine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 8-Nitroguanine-4,8-13C2-7-15N is used to study the mechanisms of nitration and the effects of nitro groups on nucleobase reactivity. It serves as a model compound for understanding the behavior of nitro-substituted nucleobases.
Biology
In biological research, this compound is crucial for studying DNA damage and repair mechanisms. The incorporation of 8-Nitroguanine into DNA can lead to base mispairing and mutations, making it a valuable tool for mutagenesis studies.
Medicine
In medicine, 8-Nitroguanine is used to investigate the effects of nitro-substituted nucleobases on cellular processes. It helps in understanding the role of DNA damage in diseases such as cancer and in the development of therapeutic strategies.
Industry
In the industrial sector, this compound is used in the development of diagnostic tools and as a standard in analytical techniques involving isotopic labeling.
作用机制
The primary mechanism by which 8-Nitroguanine-4,8-13C2-7-15N exerts its effects is through its incorporation into DNA. The nitro group at the 8th position can cause base mispairing during DNA replication, leading to mutations. This mispairing can result in various biological effects, including the activation of DNA repair pathways and the induction of mutagenesis. The isotopic labels (carbon-13 and nitrogen-15) allow for detailed tracking and analysis of the compound in biochemical studies.
相似化合物的比较
Similar Compounds
8-Oxoguanine: Another modified guanine with an oxygen atom at the 8th position, commonly used in oxidative stress studies.
8-Aminoguanine: A reduced form of 8-Nitroguanine, used in studies of DNA repair and mutagenesis.
8-Bromoguanine: A halogenated derivative of guanine, used in nucleophilic substitution studies.
Uniqueness
8-Nitroguanine-4,8-13C2-7-15N is unique due to its combination of a nitro group and isotopic labeling. This combination allows for specific studies on the effects of nitro substitution in nucleobases and provides a means to track the compound in complex biochemical pathways. Its ability to induce mutations through base mispairing makes it particularly valuable in genetic and mutagenesis research.
属性
CAS 编号 |
1215708-85-2 |
|---|---|
分子式 |
C₃¹³C₂H₄N₅¹⁵NO₃ |
分子量 |
199.1 |
同义词 |
2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N; 2-Amino-1,7-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


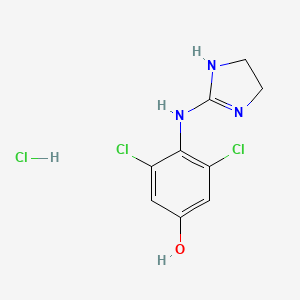
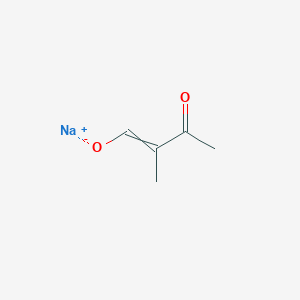
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)
![[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1141023.png)
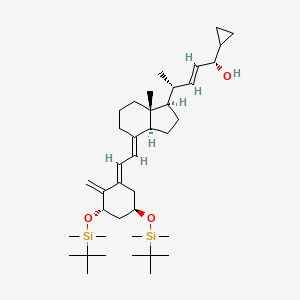

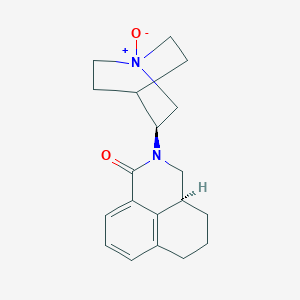
![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)
